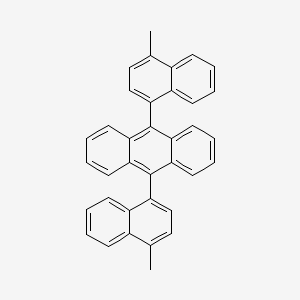
9,10-Bis(4-methylnaphthalen-1-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Bis(4-methylnaphthalen-1-YL)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Its structure consists of an anthracene core substituted at the 9 and 10 positions with 4-methylnaphthyl groups, which enhances its stability and photoluminescence characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-methylnaphthalen-1-YL)anthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired properties of the compound .
Chemical Reactions Analysis
Types of Reactions: 9,10-Bis(4-methylnaphthalen-1-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracenes.
Substitution: Formation of nitroanthracenes or halogenated anthracenes.
Scientific Research Applications
9,10-Bis(4-methylnaphthalen-1-YL)anthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,10-Bis(4-methylnaphthalen-1-YL)anthracene is primarily based on its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved include interactions with other molecules or materials, resulting in the emission of light or generation of reactive oxygen species (ROS) in the case of photodynamic therapy .
Comparison with Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its use in lightsticks and as a dopant in OLEDs.
9,10-Diphenylanthracene: Commonly used as a standard in photophysical studies due to its high fluorescence quantum yield.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems.
Comparison: 9,10-Bis(4-methylnaphthalen-1-YL)anthracene stands out due to its enhanced thermal stability and photoluminescence properties compared to its analogs. The presence of 4-methylnaphthyl groups at the 9 and 10 positions of anthracene significantly improves its performance in OLEDs and other optoelectronic applications .
Properties
CAS No. |
885516-13-2 |
|---|---|
Molecular Formula |
C36H26 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
9,10-bis(4-methylnaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C36H26/c1-23-19-21-33(27-13-5-3-11-25(23)27)35-29-15-7-9-17-31(29)36(32-18-10-8-16-30(32)35)34-22-20-24(2)26-12-4-6-14-28(26)34/h3-22H,1-2H3 |
InChI Key |
YTSGZCWSEMDTBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C7=CC=CC=C76)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


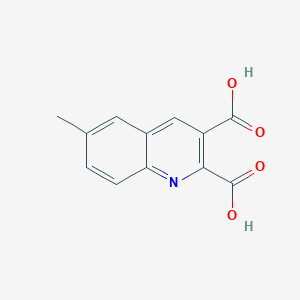
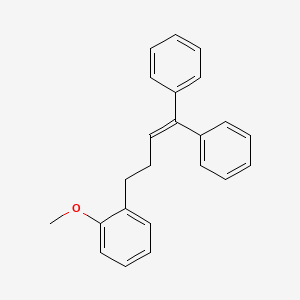
propanedinitrile](/img/structure/B12600860.png)
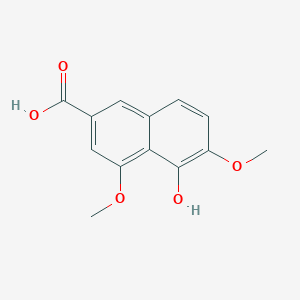
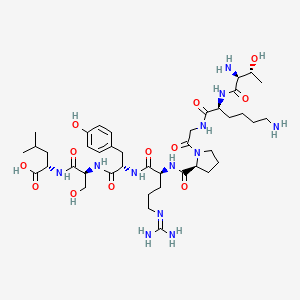
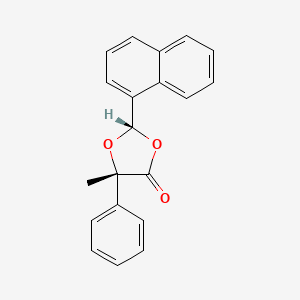
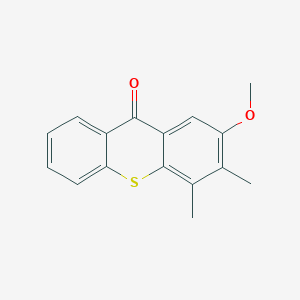
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)

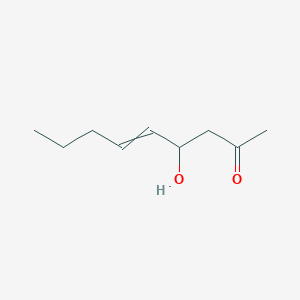

![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
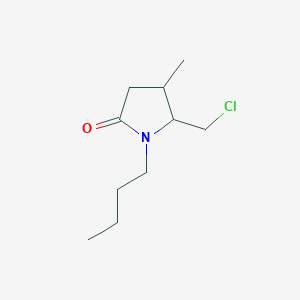
-lambda~5~-phosphane](/img/structure/B12600929.png)
